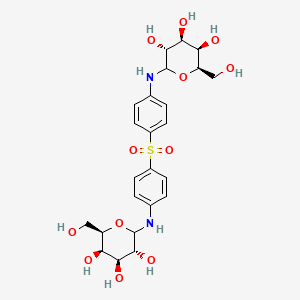
p,p'-Sulfonyldianiline-N,N'-digalactoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p,p’-Sulfonyldianiline-N,N’-digalactoside is a complex organic compound with the molecular formula C({24})H({32})N({2})O({12})S and a molecular weight of 572.58 g/mol This compound features a sulfonyl group linking two aniline moieties, each of which is further substituted with a galactoside group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p,p’-Sulfonyldianiline-N,N’-digalactoside typically involves multiple steps:
Formation of p,p’-Sulfonyldianiline: This can be achieved by reacting p-aminobenzenesulfonyl chloride with aniline under basic conditions.
Galactosylation: The introduction of galactoside groups is usually performed via glycosylation reactions. This involves reacting p,p’-Sulfonyldianiline with a galactose derivative, such as galactose pentaacetate, in the presence of a catalyst like silver triflate.
Industrial Production Methods
Industrial production of p,p’-Sulfonyldianiline-N,N’-digalactoside would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
p,p’-Sulfonyldianiline-N,N’-digalactoside can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro groups (if present) can be reduced to amines using reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: The aniline moieties can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic conditions.
Reduction: Hydrogen gas (H(_2)) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br(_2)) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
p,p’-Sulfonyldianiline-N,N’-digalactoside has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules due to its galactoside groups.
Medicine: Investigated for its potential as a drug candidate or as a part of drug delivery systems.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which p,p’-Sulfonyldianiline-N,N’-digalactoside exerts its effects depends on its interaction with molecular targets. The galactoside groups may facilitate binding to specific proteins or receptors, influencing biological pathways. The sulfonyl and aniline moieties can participate in various chemical interactions, potentially altering the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
p,p’-Sulfonyldianiline: Lacks the galactoside groups, making it less hydrophilic.
p,p’-Sulfonyldianiline-N,N’-diglucoside: Similar structure but with glucose instead of galactose.
p,p’-Sulfonyldianiline-N,N’-dimannoside: Contains mannose instead of galactose.
Uniqueness
p,p’-Sulfonyldianiline-N,N’-digalactoside is unique due to its specific combination of sulfonyl, aniline, and galactoside groups, which confer distinct chemical and biological properties. This makes it particularly valuable for targeted research applications where these functionalities are advantageous.
Properties
CAS No. |
136679-36-2 |
|---|---|
Molecular Formula |
C24H32N2O12S |
Molecular Weight |
572.6 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(hydroxymethyl)-6-[4-[4-[[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]sulfonylanilino]oxane-3,4,5-triol |
InChI |
InChI=1S/C24H32N2O12S/c27-9-15-17(29)19(31)21(33)23(37-15)25-11-1-5-13(6-2-11)39(35,36)14-7-3-12(4-8-14)26-24-22(34)20(32)18(30)16(10-28)38-24/h1-8,15-34H,9-10H2/t15-,16-,17+,18+,19+,20+,21-,22-,23?,24?/m1/s1 |
InChI Key |
WXCZDFLSCLWVSR-FHVCQGAUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1NC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)S(=O)(=O)C3=CC=C(C=C3)NC4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1NC2C(C(C(C(O2)CO)O)O)O)S(=O)(=O)C3=CC=C(C=C3)NC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


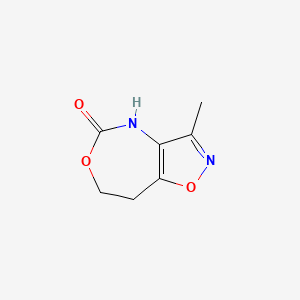
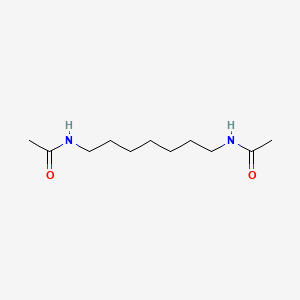
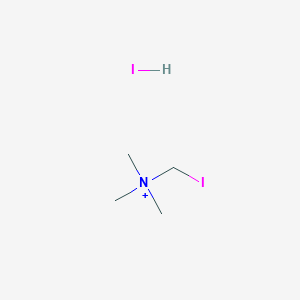


![[(2-Amino-5-ethoxyphenyl)sulfanyl]acetic acid](/img/structure/B12809314.png)

![Tetrahydrothieno[3,4-d][1,3]dioxol-2-one](/img/structure/B12809322.png)
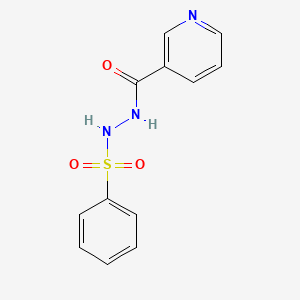
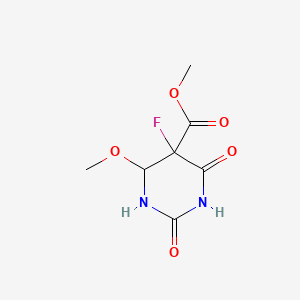
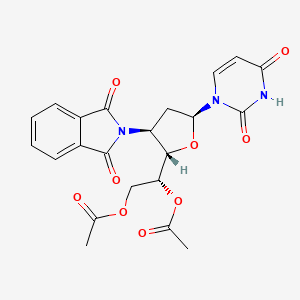

![[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12809358.png)

